![molecular formula C19H11F13N2O B3041421 N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea CAS No. 288161-40-0](/img/structure/B3041421.png)
N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea
説明
The compound is a urea derivative, with phenyl groups attached to the nitrogen atoms. One of these phenyl groups is further substituted with a long perfluorinated alkyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the corresponding amine and phosgene or a phosgene equivalent) with the appropriate amine .Molecular Structure Analysis
The molecular structure would be expected to show typical urea functionality (C=O, N-H) and aromaticity in the phenyl rings. The perfluorinated alkyl chain would likely confer significant hydrophobicity .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The perfluorinated alkyl chain could also undergo reactions typical of perfluorinated compounds .Physical And Chemical Properties Analysis
The compound’s properties would be expected to reflect its structural features: the polarity of the urea group, the aromaticity of the phenyl rings, and the hydrophobicity of the perfluorinated alkyl chain .科学的研究の応用
Chemical Rearrangements and Transformations
In the field of organic chemistry, research has been conducted on the rearrangement reactions involving N-phenyl-N'-phenoxyurea. A study by Endo, Terashima, and Shudo (1984) found that in the presence of trifluoroacetic acid, this compound undergoes an intramolecular rearrangement to form different biphenyl derivatives. This reaction is significant as it introduces a new type of aromatic rearrangement involving three heteroatoms (Endo, Terashima, & Shudo, 1984).
Biological and Pharmacological Studies
N,N'-Diarylureas, a class of compounds related to N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea, have been identified as potential anticancer agents. A study by Denoyelle et al. (2012) highlighted their role in inhibiting translation initiation, which is a crucial mechanism for cancer cell proliferation. These compounds were found to activate the eIF2α kinase heme-regulated inhibitor, thus reducing cancer cell growth (Denoyelle et al., 2012).
Synthesis and Modification for Enhanced Biological Activity
Purwanto et al. (2020) focused on modifying the structure of phenylurea derivatives to increase their membrane penetration for stronger pharmacological activity. The synthesized N-(phenylcarbamoyl)benzamide compounds showed higher cytotoxic effects against HeLa cell lines, indicating their potential as anticancer drug candidates (Purwanto, Siswandono, Hardjono, & Triwidiandany, 2020).
Agricultural Applications
Ricci and Bertoletti (2009) discussed the application of urea derivatives in agriculture. They specifically mentioned the use of certain urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, as cytokinins in in vitro plant morphogenesis studies. These compounds are known to positively regulate cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Properties and Stability
Research by Mohamed and El-Ghany (2017) investigated the use of phthalimido phenyl urea derivatives as thermal stabilizers in poly(vinyl chloride). These derivatives were evaluated for their antimicrobial activity and stabilizing efficiency, highlighting the potential application of urea derivatives in materials science (Mohamed & El-Ghany, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-3-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)11-8-4-5-9-12(11)34-13(35)33-10-6-2-1-3-7-10/h1-9H,(H2,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFFHCMLAVCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896209 | |
| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |
CAS RN |
288161-40-0 | |
| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



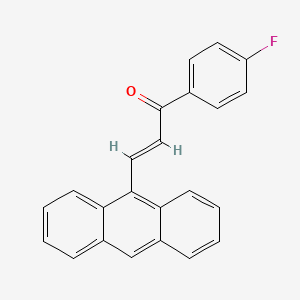

![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)
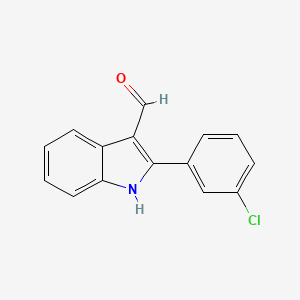
![N-[3,5-di(trifluoromethyl)phenyl]-N'-hydrazino(imino)methylguanidine hydrochloride](/img/structure/B3041347.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide](/img/structure/B3041350.png)

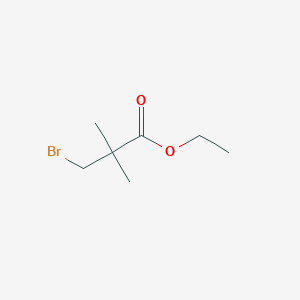
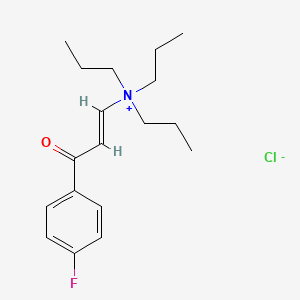
![O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041354.png)

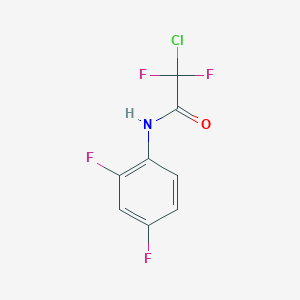
![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)